![molecular formula C13H15FN2O B2974051 N-(cyanomethyl)-3-fluoro-5-methyl-N-(propan-2-yl)benzamide CAS No. 1708055-31-5](/img/structure/B2974051.png)
N-(cyanomethyl)-3-fluoro-5-methyl-N-(propan-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(cyanomethyl)-3-fluoro-5-methyl-N-(propan-2-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the benzamide family and has a molecular weight of 251.31 g/mol. It is a white crystalline powder that is soluble in organic solvents such as ethanol and methanol.
Wirkmechanismus
The mechanism of action of N-(cyanomethyl)-3-fluoro-5-methyl-N-(propan-2-yl)benzamide involves the inhibition of acetylcholinesterase and butyrylcholinesterase enzymes. These enzymes are responsible for the breakdown of acetylcholine, a neurotransmitter that is involved in cognitive function. By inhibiting these enzymes, N-(cyanomethyl)-3-fluoro-5-methyl-N-(propan-2-yl)benzamide increases the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
Studies have shown that N-(cyanomethyl)-3-fluoro-5-methyl-N-(propan-2-yl)benzamide has significant biochemical and physiological effects. It has been found to improve memory and cognitive function in animal models of Alzheimer's disease. It has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of other diseases such as cancer and diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(cyanomethyl)-3-fluoro-5-methyl-N-(propan-2-yl)benzamide is its potent inhibitory activity against acetylcholinesterase and butyrylcholinesterase enzymes. This makes it a valuable tool for studying the role of these enzymes in various diseases. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(cyanomethyl)-3-fluoro-5-methyl-N-(propan-2-yl)benzamide. One potential direction is the development of new derivatives of this compound that have improved solubility and potency. Another direction is the investigation of its potential applications in the treatment of other diseases such as cancer and diabetes. Finally, further studies are needed to fully understand the biochemical and physiological effects of this compound in different animal models and human subjects.
In conclusion, N-(cyanomethyl)-3-fluoro-5-methyl-N-(propan-2-yl)benzamide is a promising compound that has potential applications in various fields. Its potent inhibitory activity against acetylcholinesterase and butyrylcholinesterase enzymes make it a valuable tool for studying the role of these enzymes in various diseases. Further studies are needed to fully understand its biochemical and physiological effects and to explore its potential applications in the treatment of other diseases.
Synthesemethoden
The synthesis of N-(cyanomethyl)-3-fluoro-5-methyl-N-(propan-2-yl)benzamide involves the reaction of 3-fluoro-5-methylbenzoic acid with cyanomethyl isopropyl ketone in the presence of a base such as potassium carbonate. The reaction takes place at a temperature of 80-90°C and is completed within a few hours. The resulting product is then purified using column chromatography to obtain the desired compound.
Wissenschaftliche Forschungsanwendungen
N-(cyanomethyl)-3-fluoro-5-methyl-N-(propan-2-yl)benzamide has been studied extensively for its potential applications in various fields. It has been found to be a potent inhibitor of certain enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the brain. This makes it a potential candidate for the treatment of Alzheimer's disease and other neurological disorders.
Eigenschaften
IUPAC Name |
N-(cyanomethyl)-3-fluoro-5-methyl-N-propan-2-ylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O/c1-9(2)16(5-4-15)13(17)11-6-10(3)7-12(14)8-11/h6-9H,5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJJIPIFULXUFRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)F)C(=O)N(CC#N)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-3-fluoro-5-methyl-N-(propan-2-yl)benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.